1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid
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Description
Scientific Research Applications
Antiglaucoma Activity : Synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, derivatives of this compound demonstrated significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes, suggesting potential applications in antiglaucoma therapy (Kasımoğulları et al., 2010).
Regioselective Synthesis : In a study on regioselective synthesis, the compound was used to prepare ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, showcasing its utility in creating complex molecular structures (Reddy & Nagaraj, 2008).
Derivative Formation : The compound was utilized to generate isoxazole and pyrazole ortho-dicarboxylic acid esters, which through partial hydrolysis and amidation yielded 3‐carboxamido‐4‐carboxylic acid derivatives, demonstrating its versatility in derivative formation (Vicentini et al., 2000).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been investigated for their potential as corrosion inhibitors:
- Corrosion Inhibition : Derivatives such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester demonstrated the ability to significantly reduce the corrosion rate of steel in hydrochloric acid, highlighting its potential application in industrial settings (Herrag et al., 2007).
properties
IUPAC Name |
1-ethyl-4-[(2-hydroxyphenyl)methylamino]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-16-8-10(12(15-16)13(18)19)14-7-9-5-3-4-6-11(9)17/h3-6,8,14,17H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRLFVJTCSCMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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